Lipophilicity (XLogP3-AA) Comparison: Thienylmethyl vs. Phenyl N1-Substituent
The target compound (CAS 175276-54-7) exhibits a computed XLogP3-AA of 2.5, which is 0.3 logP units lower than the phenyl-substituted analog ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 175276-52-5; XLogP3-AA = 2.8) [1][2]. This difference arises from the replacement of a phenyl ring with a thiophene ring in the N1-substituent. The lower logP of the thienylmethyl derivative places it closer to the optimal range for CNS drug candidates (logP 2–3) and may reduce non-specific protein binding relative to the more lipophilic phenyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 175276-52-5): XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP3-AA = -0.3 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem 2024–2025 release |
Why This Matters
A 0.3 logP difference can translate to a ~2-fold change in membrane permeability coefficient, justifying selection of the thienylmethyl variant when lower lipophilicity is desired for physicochemical or ADME optimization.
- [1] PubChem. Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate. CID 2798490; XLogP3-AA = 2.5. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. CID 2798484; XLogP3-AA = 2.8. National Center for Biotechnology Information. Accessed May 2026. View Source
